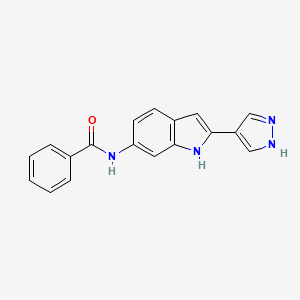
N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide is an organic compound that belongs to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method yields the desired compound in good quantities. The reaction is facilitated by the protonation of the aldehyde group, which allows the reaction to proceed at room or lower temperatures .
Industrial Production Methods
the use of transition metal-catalyzed C-N coupling reactions, such as those involving iodobenzene-catalyzed C-H amination of N-substituted amidines, could be adapted for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide involves its interaction with specific molecular targets, such as Aurora kinase A and Cyclin-dependent kinase 2 . These interactions can inhibit the activity of these enzymes, leading to the disruption of cell division and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl)benzamide
- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide
Uniqueness
N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide is unique due to its specific combination of pyrazole and indole rings, which confer distinct biological activities compared to other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Propiedades
Número CAS |
827318-34-3 |
|---|---|
Fórmula molecular |
C18H14N4O |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]benzamide |
InChI |
InChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-7-6-13-8-16(22-17(13)9-15)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23) |
Clave InChI |
OKHYQSXNHVDSSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)

![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

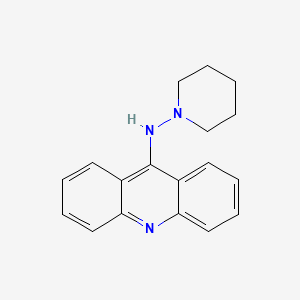
![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
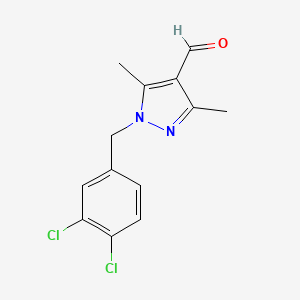
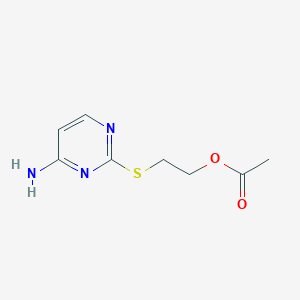
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
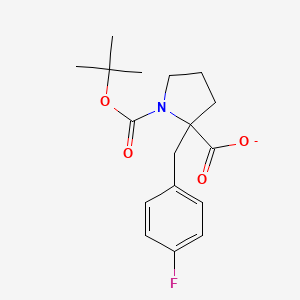

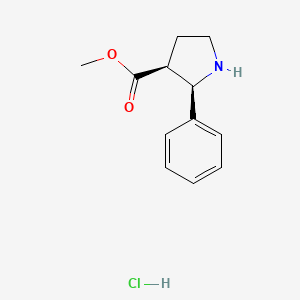
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)

